Heptafluoroisopropyl iodide

Catalog No.
S702928
CAS No.
677-69-0
M.F
C3F7I
M. Wt
295.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluoroisopropyl iodide

CAS Number

677-69-0

Product Name

Heptafluoroisopropyl iodide

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-iodopropane

Molecular Formula

C3F7I

Molecular Weight

295.93 g/mol

InChI

InChI=1S/C3F7I/c4-1(11,2(5,6)7)3(8,9)10

InChI Key

BBZVTTKMXRPMHZ-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)(F)I

Synonyms

1,1,1,2,3,3,3-Heptafluoro-2-iodopropane; 2-Iodo-1,1,1,2,3,3,3-heptafluoropropane; 2-Iodoperfluoropropane; Bis(trifluoromethyl)fluoroiodomethane; Fluoro(iodo)bis(trifluoromethyl)methane; Heptafluoro-2-iodopropane; Heptafluoroisopropyl iodide; Isohept

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)I

The exact mass of the compound Heptafluoroisopropyl iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Heptafluoroisopropyl iodide is a specialized organofluorine reagent used to introduce the sterically demanding heptafluoroisopropyl ((CF3)2CF-) moiety into organic molecules. As a secondary (branched) perfluoroalkyl iodide, its primary function is to serve as a precursor to the (CF3)2CF• radical under thermal, photochemical, or chemical initiation. This specific structural feature is leveraged in the synthesis of advanced materials, pharmaceuticals, and agrochemicals where the bulk and electronic properties of the heptafluoroisopropyl group are critical for achieving desired performance, such as enhanced metabolic stability or specific polymer characteristics. [1]

Procuring the linear isomer, n-perfluoropropyl iodide (CF3CF2CF2I), as a substitute for heptafluoroisopropyl iodide ((CF3)2CFI) is a common but critical error in material selection. The two compounds are not functionally interchangeable. The secondary, branched structure of heptafluoroisopropyl iodide creates significant steric hindrance and results in a weaker carbon-iodine bond compared to the primary, linear isomer. [1] These fundamental structural differences directly dictate reaction feasibility, regioselectivity, and the energy required for radical generation, leading to different products, yields, and process requirements. [2] Substituting one for the other without process re-validation risks failed syntheses, impure products, and unpredictable outcomes.

Superior Regioselectivity in Radical Addition to Unsaturated Systems

Heptafluoroisopropyl iodide demonstrates exceptionally high regioselectivity in radical addition reactions, a critical factor for ensuring product purity and simplifying downstream purification. In photochemical additions to vinyl fluoride, the (CF3)2CF• radical adds to the CH2 group to yield 1,1,1,2,4-pentafluoro-4-iodo-2-trifluoromethylbutane as the major product over its isomer in a 99:1 ratio. [1] Under thermal conditions, the ratio remains extremely high at 97:3. [1] This level of selectivity minimizes the formation of isomeric impurities, directly impacting process efficiency and the viability of producing a single, well-defined final compound.

Evidence DimensionProduct Isomer Ratio (Regioselectivity)
Target Compound Data99:1 (Photochemical), 97:3 (Thermal)
Comparator Or BaselineFormation of alternative regioisomer
Quantified DifferenceUp to 99% selectivity for the primary addition product.
ConditionsRadical addition of Heptafluoroisopropyl iodide to vinyl fluoride.

For syntheses requiring high isomeric purity, this compound provides a more direct and efficient route, reducing the cost and complexity of purification.

Facilitated Radical Generation via Weaker Secondary Carbon-Iodine Bond

The carbon-iodine bond in heptafluoroisopropyl iodide is a secondary C-I bond, which is inherently weaker and more labile than the primary C-I bond found in its linear isomer, n-perfluoropropyl iodide. This trend is well-established in alkyl halides, where the bond dissociation energy (BDE) decreases from primary to secondary to tertiary carbons. [1] A lower BDE means that the (CF3)2CF• radical can be generated under milder conditions (e.g., lower temperatures or less energetic initiation), which is advantageous for reactions involving thermally sensitive substrates and can lead to lower energy consumption in an industrial process.

Evidence DimensionRelative Carbon-Iodine Bond Strength (Lability)
Target Compound DataWeaker (Secondary C-I bond)
Comparator Or Baselinen-Perfluoropropyl iodide (Stronger Primary C-I bond)
Quantified DifferenceQualitatively lower bond dissociation energy, facilitating easier homolytic cleavage.
ConditionsStandard conditions for radical generation (thermal, photochemical).

This compound enables radical reactions under milder, more energy-efficient conditions, improving compatibility with sensitive functional groups and potentially lowering process costs.

Governs Reaction Feasibility Through Steric Hindrance

The branched structure of the heptafluoroisopropyl group creates significant steric bulk that can prevent or slow down certain reactions compared to less hindered analogues like the linear n-perfluoropropyl group. For example, in nucleophilic 1,4-additions, steric repulsion between the large heptafluoro-2-propyl anion and substituents on the substrate can inhibit the reaction entirely. [1] Similarly, in C-H amidation reactions, steric hindrance has been shown to have a strong impact on the outcome of the reaction. [2] This is not a disadvantage but a critical design feature; it allows the group to be used to block specific sites, control molecular conformation, or selectively direct reactions where a less bulky group would fail.

Evidence DimensionReaction Feasibility
Target Compound DataReaction can be inhibited due to steric bulk
Comparator Or BaselineLinear n-perfluoropropyl group (less steric bulk, reaction proceeds)
Quantified DifferenceQualitative difference between reaction proceeding or being inhibited.
ConditionsNucleophilic addition and C-H amidation reactions.

For applications where steric bulk is a required design element to control molecular shape or block unwanted reactivity, this specific isomer is the correct choice.

Synthesis of Regiochemically Pure Pharmaceutical Intermediates

When a synthetic route requires the addition of a C3F7 group to an alkene with minimal formation of isomeric byproducts, the high regioselectivity of heptafluoroisopropyl iodide makes it the appropriate precursor. This is critical in multi-step syntheses where purification of isomers is costly or impractical. [1]

Incorporation of Sterically Shielding Groups in Agrochemicals and Materials

This compound is the correct choice when the specific goal is to introduce a bulky, chemically inert group to protect a nearby functional group or to enforce a specific molecular conformation. The steric hindrance provided by the (CF3)2CF- moiety is a key design feature not offered by its linear isomer. [2]

Low-Temperature Radical Processes with Thermally Sensitive Substrates

For processes involving substrates that are prone to degradation at elevated temperatures, the lower C-I bond dissociation energy of heptafluoroisopropyl iodide allows for radical generation under milder conditions. This enables its use in complex molecule synthesis where preserving sensitive functional groups is paramount. [3]

XLogP3

3.4

Boiling Point

40.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 49 of 55 companies with hazard statement code(s):;
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (79.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

677-69-0

Wikipedia

Heptafluoroisopropyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Propane, 1,1,1,2,3,3,3-heptafluoro-2-iodo-: ACTIVE

Dates

Last modified: 08-15-2023

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